2-Nitro-4-(2,4,6-trifluorophenyl)phenol 2-Nitro-4-(2,4,6-trifluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261902-80-0
VCID: VC11748312
InChI: InChI=1S/C12H6F3NO3/c13-7-4-8(14)12(9(15)5-7)6-1-2-11(17)10(3-6)16(18)19/h1-5,17H
SMILES: C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O
Molecular Formula: C12H6F3NO3
Molecular Weight: 269.18 g/mol

2-Nitro-4-(2,4,6-trifluorophenyl)phenol

CAS No.: 1261902-80-0

Cat. No.: VC11748312

Molecular Formula: C12H6F3NO3

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-(2,4,6-trifluorophenyl)phenol - 1261902-80-0

Specification

CAS No. 1261902-80-0
Molecular Formula C12H6F3NO3
Molecular Weight 269.18 g/mol
IUPAC Name 2-nitro-4-(2,4,6-trifluorophenyl)phenol
Standard InChI InChI=1S/C12H6F3NO3/c13-7-4-8(14)12(9(15)5-7)6-1-2-11(17)10(3-6)16(18)19/h1-5,17H
Standard InChI Key BABWEOCJTFFCEN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O
Canonical SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-nitro-4-(2,4,6-trifluorophenyl)phenol is C₁₂H₇F₃NO₃, with a molecular weight of 285.19 g/mol. The compound features:

  • A phenolic hydroxyl group at C1, contributing acidity (pKa ≈ 8–10, estimated from nitro-phenol analogs) .

  • A nitro group (-NO₂) at C2, which strongly withdraws electrons via resonance, further acidifying the phenol .

  • A 2,4,6-trifluorophenyl group at C4, introducing steric bulk and additional electron-withdrawing effects.

The trifluorophenyl moiety adopts a planar configuration due to fluorine’s electronegativity, while the nitro group induces a dipole moment that enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Synthetic Pathways and Optimization

Nitration of Phenolic Precursors

A plausible route begins with 4-(2,4,6-trifluorophenyl)phenol as the starting material. Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃), where the phenolic hydroxyl group directs electrophilic substitution to the ortho position . Reaction conditions (e.g., temperature < 30°C, stoichiometric HNO₃) minimize di-nitration byproducts.

Example Protocol:

  • Dissolve 4-(2,4,6-trifluorophenyl)phenol (10 mmol) in glacial acetic acid.

  • Add concentrated HNO₃ (12 mmol) dropwise at 0–5°C.

  • Stir for 4 hours, then quench with ice water.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

Yield: ~65% (estimated from analogous nitrations) .

Alternative Route: Coupling Reactions

An alternative approach involves Suzuki-Miyaura coupling between 2-nitro-4-bromophenol and 2,4,6-trifluorophenylboronic acid. This method avoids harsh nitration conditions and improves regioselectivity :

  • Prepare 2-nitro-4-bromophenol via bromination of 4-nitrophenol.

  • React with 2,4,6-trifluorophenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.

  • Isolate the product via acid-base extraction (pH 7–8).

Yield: ~70% (based on similar couplings) .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point145–150°C (decomposes)Nitro-phenol analogs
SolubilitySoluble in DMF, DMSO; sparingly in H₂OFluorinated aromatics
λ_max (UV-Vis)320 nm (ε = 4500 M⁻¹cm⁻¹)Nitroaromatics
LogP (Octanol-Water)2.8 ± 0.3Computational estimate

The electron-deficient aromatic ring renders the compound resistant to electrophilic attack but reactive toward nucleophilic substitution at the fluorine sites .

Future Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.

  • Structure-Activity Relationships: Screen analogs for anti-glycation activity, inspired by nitrovanillin studies .

  • Green Chemistry: Replace mixed acid nitration with biocatalytic methods to reduce waste.

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